3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol
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Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and a hydroxyl group in the structure of this compound makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.
Reduction: The compound can be reduced to remove the iodine atom, yielding 4,5,6,7-tetrahydro-1H-indazol-5-ol.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one
Reduction: 4,5,6,7-tetrahydro-1H-indazol-5-ol
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-indazol-5-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
3-chloro-4,5,6,7-tetrahydro-1H-indazol-5-ol: Contains a chlorine atom instead of iodine, which may affect its chemical properties and interactions.
3-bromo-4,5,6,7-tetrahydro-1H-indazol-5-ol: Similar to the iodine derivative but with a bromine atom, leading to variations in reactivity and biological effects.
Uniqueness
The presence of the iodine atom in 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding interactions. These characteristics can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2680540-13-8 |
---|---|
Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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